molecular formula C18H12N2O3S B2837365 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide CAS No. 921891-02-3

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide

Cat. No.: B2837365
CAS No.: 921891-02-3
M. Wt: 336.37
InChI Key: MDULDINJSWRICC-UHFFFAOYSA-N
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Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide” is a compound that has been mentioned in patents as a selective inhibitor of the Dopamine D2 receptor . It is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Synthesis Analysis

The synthesis of this compound involves several steps, including asymmetric synthesis, synthesis from optically pure precursors, or resolution of the racemates . The exact method of synthesis can vary depending on the specific requirements of the process .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, it can participate in reactions involving its functional groups, such as the carboxamide and the oxazepine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is stored. For example, its melting point, boiling point, density, and other properties can be determined using various analytical techniques .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has shown advancements in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives and their applications in organic synthesis. One study presents a sequential synthetic strategy towards unexplored dibenzo[b,f][1,4]thiazepine carboxamides, employing copper-catalyzed C–S cyclization followed by Ugi type 3CC cascade, indicating a method for the construction of complex molecules with potential applications in drug development and material science (Saha, Wadhwa, & Sharma, 2015). Another approach involves heteroaromatic annulation studies on 10,11-dihydro-11-[bis(methylthio)methylene]dibenzoxepin-10-one, showcasing the utility of this compound as a synthon for regiospecific annulation of various heterocycles, which could be pivotal in the development of novel organic compounds with enhanced functionalities (Kumar, Ila, & Junjappa, 2007).

Biologically Active Compounds

In the realm of medicinal chemistry, research into compounds structurally similar to "N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide" has led to the discovery of molecules with significant biological activities. For instance, the synthesis and antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been reported, where the synthesized derivatives exhibited significant activities against a variety of bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Advanced Material Science Applications

Furthermore, some studies have focused on the electrochemical properties of dibenzothiepin derivatives, exploring their potential in creating new organic electrochromic systems. One such study reports the near-infrared electrochromic behavior of dibenzothiepin derivatives, highlighting their reversible transformation upon oxidation and their potential as novel materials for organic NIR-electrochromic devices, which could have significant implications for the development of smart windows, displays, and energy storage devices (Ishigaki et al., 2022).

Future Directions

The future directions for research on this compound could include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential uses in the treatment of other disorders .

Properties

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-17-12-10-11(19-18(22)16-6-3-9-24-16)7-8-14(12)23-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDULDINJSWRICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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